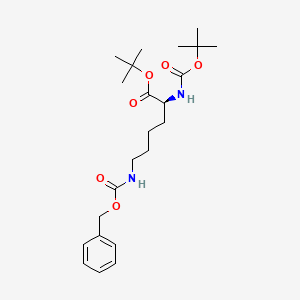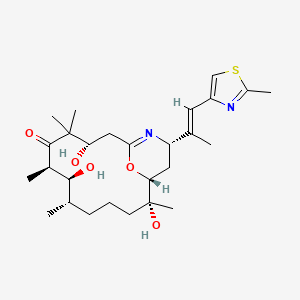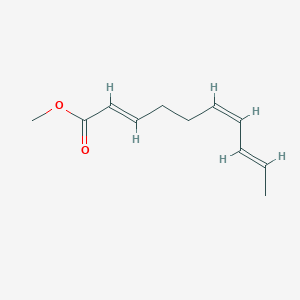![molecular formula C10H19NO3 B1142887 Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl CAS No. 167255-49-4](/img/no-structure.png)
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl (also known as 2-hydroxy-3-methylcyclopropylmethylcarbamate) is an organic compound that belongs to the class of carboxylic acids and derivatives. It is a cyclic, three-membered ring compound with a molecular formula of C5H10NO2. Carbamic acid is a colorless, odorless, and crystalline solid at room temperature. It is soluble in water and ethanol and is used in a variety of applications, including in pharmaceuticals, agrochemicals, and in research.
Aplicaciones Científicas De Investigación
Analytical Method Development
A method was developed for determining major metabolites of synthetic pyrethroids in human urine, showcasing an application in analytical chemistry for monitoring exposure to certain chemicals. This method involves solid-phase extraction, additional liquid–liquid extraction clean-up, derivatization, and detection by gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).
Enantioselective Synthesis
Research demonstrates the enantioselective synthesis of 1-amino 2-methylcyclopropane carboxylic acids, highlighting the significance of stereochemistry in the development of pharmaceuticals and agrochemicals. This synthesis emphasizes the importance of cyclopropane derivatives in creating enantiomerically pure compounds (Lugano et al., 1992).
Environmental Monitoring
The study on pyrethroid metabolites in human urine not only advances analytical methodologies but also contributes to environmental health sciences by monitoring exposure levels to pesticides, thus aiding in the assessment of potential health risks associated with occupational and non-occupational exposure to synthetic pyrethroids (Arrebola et al., 1999).
Chemical Synthesis and Characterization
Advancements in the synthesis of cyclopropane derivatives, such as the detailed work on 2,2-dimethylcyclopropane carboxylic acid, provide foundational knowledge for the development of novel compounds with potential applications in medicine and agriculture. These studies contribute to the broader field of organic synthesis, offering new methods and strategies for creating complex molecules (Gong, 2007).
Medicinal Chemistry
Research into the pharmacological action of carbamic esters demonstrates the exploration of chemical structures for therapeutic purposes, specifically investigating the physostigmine-like actions of various carbamic esters. This line of research is crucial for the development of new drugs by understanding the relationship between chemical structure and biological activity (Aeschlimann & Reinert, 1931).
Propiedades
Número CAS |
167255-49-4 |
|---|---|
Nombre del producto |
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26276 |
Sinónimos |
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





